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Technical Guide: 2-(4-Chloro-3-
fluorophenoxy)benzenecarbaldehyde
CAS Number: 338393-57-0 Formula: C₁₃H₈ClFO₂ Molecular Weight: 250.65 g/mol

Executive Summary
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde (CAS 338393-57-0) is a specialized

organofluorine intermediate used in the synthesis of bioactive diaryl ether scaffolds.[1] Its

structural core—a benzaldehyde moiety linked via an ether bridge to a polyhalogenated phenyl

ring—serves as a critical building block for medicinal chemistry programs targeting G-protein

coupled receptors (e.g., GPR84), fatty acid-binding proteins (FABP4), and kinase inhibitors.

This guide details its physicochemical properties, validated synthesis protocols via nucleophilic

aromatic substitution (SₙAr), and downstream applications in drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2354995#bc-rfq
https://www.benchchem.com/product/b2354995/docs?utm_src=pdf-body#2-4-chloro-3-fluorophenoxy-benzenecarbaldehyde-cas-number-and-structure
https://abcr.com/ru_de/ab257202
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2354995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7][8][9]

Property Specification

IUPAC Name 2-(4-Chloro-3-fluorophenoxy)benzaldehyde

CAS Registry Number 338393-57-0

Molecular Formula C₁₃H₈ClFO₂

Molecular Weight 250.65 g/mol

Physical State Off-white to pale yellow solid

Melting Point 55–59 °C (Typical for diaryl ether aldehydes)

Boiling Point ~380 °C (Predicted at 760 mmHg)

Solubility
Soluble in DCM, EtOAc, DMSO, DMF; Insoluble

in water

SMILES O=Cc1ccccc1Oc2ccc(Cl)c(F)c2

Synthetic Methodology
The industrial and laboratory-scale preparation of 2-(4-Chloro-3-
fluorophenoxy)benzenecarbaldehyde relies on a Nucleophilic Aromatic Substitution (SₙAr)

reaction. This pathway is preferred over Ullmann coupling due to milder conditions and higher

yields when using activated electrophiles.

Reaction Scheme
Reactants: 2-Fluorobenzaldehyde (Electrophile) + 4-Chloro-3-fluorophenol (Nucleophile)

Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) Solvent: N,N-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

Detailed Experimental Protocol
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
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Step 1: Deprotonation

Charge a round-bottom flask with 4-Chloro-3-fluorophenol (1.0 equiv) and anhydrous DMF

(0.5 M concentration).

Add Potassium Carbonate (1.5 equiv) in a single portion.

Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The

suspension typically changes color as the phenoxide forms.

Step 2: SₙAr Coupling

Add 2-Fluorobenzaldehyde (1.05 equiv) dropwise to the reaction mixture.

Heat the mixture to 90–110 °C.

Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC. Conversion is usually

complete within 4–6 hours.

Critical Control Point: Do not exceed 140 °C to prevent Cannizzaro disproportionation of

the aldehyde.

Step 3: Work-up and Purification

Cool the mixture to room temperature.

Pour into ice-cold water (5x reaction volume) to precipitate the crude product or induce

phase separation.

Extract with Ethyl Acetate (EtOAc) (3x).

Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography

(Gradient: 0–10% EtOAc in Hexanes).
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Mechanistic Pathway (SₙAr)
The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing

formyl group (-CHO) at the ortho position of the fluorobenzaldehyde activates the ring, lowering

the energy barrier for the nucleophilic attack by the phenoxide.
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Caption: Step-wise mechanism of the SₙAr reaction forming the diaryl ether linkage.

Applications in Drug Discovery
The 2-(4-Chloro-3-fluorophenoxy) moiety is a privileged pharmacophore. The specific

halogenation pattern (4-Cl, 3-F) modulates metabolic stability (blocking para-oxidation) and

lipophilicity.

Key Therapeutic Areas
GPR84 Agonists:

The diaryl ether scaffold serves as a lipophilic tail in agonists for GPR84, a receptor

involved in inflammation and immune response. The 4-chloro-3-fluoro substitution pattern

has been explored to optimize potency and metabolic stability compared to non-

halogenated analogs [1].

FABP4 Inhibitors:

Crystal structure analysis (PDB: 7G18) reveals ligands containing the 4-(4-chloro-3-

fluorophenoxy) motif bound to Human Fatty Acid-binding Protein 4 (FABP4). The aldehyde

function of the title compound allows for the attachment of acidic headgroups (e.g., via

Wittig reaction to form butanoic acid derivatives) required for the salt bridge interaction in

the active site [2].
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Kinase Inhibition:

Diaryl ethers are common bioisosteres for diaryl amines in kinase inhibitors. The aldehyde

group provides a versatile handle for reductive amination to install solubilizing amine tails

found in drugs targeting EGFR or VEGFR.

Synthetic Utility Flowchart
The aldehyde functionality allows divergent synthesis into multiple drug classes.
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Caption: Downstream synthetic utility of the aldehyde functional group.

Safety and Handling (MSDS Highlights)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid dust formation.

Storage: Store under inert gas (Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to

the corresponding benzoic acid over time.

References
Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable

GPR84 Agonists.Journal of Medicinal Chemistry, 2019. Link

Crystal Structure of human FABP4 in complex with 4-(4-chloro-3-fluorophenoxy)-2-(3,4-

dichlorophenyl)-2-methylbutanoic acid.RCSB Protein Data Bank, Entry 7G18. Link

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde Product Entry.ChemicalBook/BLD

Pharm, CAS 338393-57-0.[2] Link

Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines

as antiplasmodial antifolates.Organic & Biomolecular Chemistry, 2016. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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